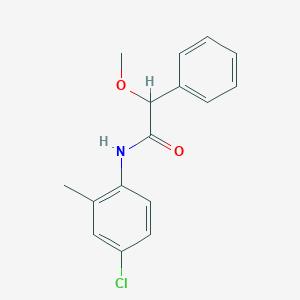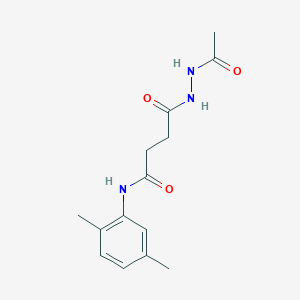![molecular formula C15H16BrN3O3 B3936719 1-Furan-2-YL-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-YL]-ethanone hydrobromide](/img/structure/B3936719.png)
1-Furan-2-YL-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-YL]-ethanone hydrobromide
Overview
Description
1-Furan-2-YL-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-YL]-ethanone hydrobromide is a complex organic compound with the molecular formula C15H15N3O3•HBr and a molecular weight of 366.21 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 1-Furan-2-YL-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-YL]-ethanone hydrobromide involves several steps. The synthetic route typically starts with the preparation of the furan and benzoimidazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
1-Furan-2-YL-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-YL]-ethanone hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce specific functional groups.
Scientific Research Applications
1-Furan-2-YL-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-YL]-ethanone hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it is used in preclinical studies to investigate potential drug targets and mechanisms of action.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Furan-2-YL-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-YL]-ethanone hydrobromide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Furan-2-YL-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-YL]-ethanone hydrobromide is unique due to its specific structure and functional groups. Similar compounds include:
Furan derivatives: Compounds with a furan ring structure, such as 2-furoic acid and furfuryl alcohol, which have different functional groups and applications.
Benzoimidazole derivatives: Compounds like benzimidazole and its derivatives, which are used in various pharmaceutical and industrial applications.
These similar compounds share some structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-(furan-2-yl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3.BrH/c19-8-7-16-15-17-11-4-1-2-5-12(11)18(15)10-13(20)14-6-3-9-21-14;/h1-6,9,19H,7-8,10H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRWTRLKJBVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CO3)NCCO.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-13-4 | |
| Record name | Ethanone, 1-(2-furanyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile](/img/structure/B3936642.png)
![1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene](/img/structure/B3936651.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3936653.png)
![2-{(1,3-benzodioxol-4-ylmethyl)[4-(methylthio)benzyl]amino}ethanol](/img/structure/B3936661.png)
![N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3936671.png)

![2-[2-(4-Chloro-3-methylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B3936686.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B3936702.png)
![8-(4-CHLOROPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B3936703.png)

![4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B3936723.png)
![2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3936735.png)
![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3936738.png)
![2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936745.png)
